molecular formula C16H19N5O B2429620 6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide CAS No. 2415532-85-1

6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide

Cat. No.: B2429620
CAS No.: 2415532-85-1
M. Wt: 297.362
InChI Key: LGVHFYSNTGJSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a pyridinylmethyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the pyrimidine ring in the presence of a base.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Pyridinylmethyl halides, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may yield reduced amine derivatives.

Scientific Research Applications

6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine, which also contain a pyrimidine ring.

    Cyclopropyl Compounds: Compounds such as cyclopropylamine and cyclopropylcarbinol, which contain a cyclopropyl group.

    Dimethylamino Compounds: Compounds such as dimethylaminopyridine and dimethylaminobenzene, which contain a dimethylamino group.

Uniqueness

6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-21(2)15-7-11(5-6-17-15)9-18-16(22)14-8-13(12-3-4-12)19-10-20-14/h5-8,10,12H,3-4,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVHFYSNTGJSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CNC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.